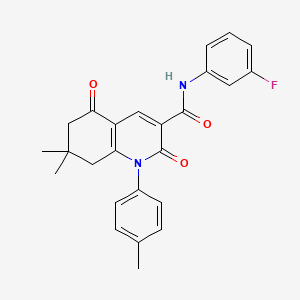![molecular formula C27H25NO5 B3545228 4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid](/img/structure/B3545228.png)
4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid
概要
説明
4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes an acridine moiety linked to a benzoic acid group through a phenoxy methyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkylating agent, such as chloromethyl benzoate.
Coupling of the Acridine and Phenoxy Methyl Groups: The final step involves the coupling of the acridine core with the phenoxy methyl benzoate derivative through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction of the compound can lead to the formation of dihydroacridine derivatives, which may have distinct properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted phenoxy methyl derivatives.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: The compound’s biological activity has been explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as dyes and polymers.
作用機序
The mechanism of action of 4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid is primarily related to its ability to interact with biological macromolecules, such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and contributing to its biological effects.
類似化合物との比較
4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An antiseptic compound with DNA intercalating properties.
The uniqueness of this compound lies in its specific structure, which combines the acridine moiety with a phenoxy methyl benzoic acid group, potentially leading to distinct biological activities and applications.
特性
IUPAC Name |
4-[[2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-21-8-3-6-19-25(21)24(26-20(28-19)7-4-9-22(26)30)18-5-1-2-10-23(18)33-15-16-11-13-17(14-12-16)27(31)32/h1-2,5,10-14,24,28H,3-4,6-9,15H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJUWHNFWGCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B3545150.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545153.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3545161.png)
![ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B3545173.png)

![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3545179.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3545187.png)
![2-{[2-(Ethanesulfinyl)ethyl]sulfanyl}-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B3545202.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3545215.png)

![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3545232.png)
![4-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3545240.png)
![1-[(4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3545248.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3545261.png)
